(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine
Description
Chemical Identity and Classification
This compound belongs to the extensive family of pyrazole derivatives, specifically classified as a substituted pyrazole containing both aromatic and aliphatic substituents. The compound's formal classification places it within the broader category of heterocyclic organic compounds, specifically those containing nitrogen atoms within a five-membered ring structure. The Chemical Abstracts Service has assigned this compound the unique identifier 869901-12-2, which serves as the definitive reference for regulatory and scientific purposes. The compound's molecular formula C₁₁H₁₃N₃ indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms, with two nitrogen atoms incorporated within the pyrazole ring and one additional nitrogen atom as part of the aminomethyl substituent.
The International Union of Pure and Applied Chemistry systematic name for this compound is (1-methyl-5-phenylpyrazol-3-yl)methanamine, which precisely describes the substitution pattern and functional groups present. Alternative nomenclature systems have generated several synonymous names including 3-(Aminomethyl)-1-methyl-5-phenyl-1H-pyrazole and [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]benzene, reflecting different naming conventions within chemical literature. The compound's molecular weight of 187.24 grams per mole positions it as a moderately sized organic molecule suitable for various synthetic applications. The MDL number MFCD08271937 provides an additional standardized identifier used primarily in chemical database systems and inventory management.
Structural Characteristics of Pyrazole Derivatives
The structural foundation of this compound rests upon the pyrazole ring system, a five-membered heterocyclic structure containing two nitrogen atoms positioned at the 1 and 2 positions. This ring system exhibits aromatic character due to the presence of six π-electrons delocalized across the five-membered ring, following Hückel's rule for aromaticity. The specific substitution pattern of this compound involves a methyl group attached to the nitrogen atom at position 1, a phenyl group at position 5, and an aminomethyl group at position 3 of the pyrazole ring. The Simplified Molecular Input Line Entry System representation CN1C(=CC(=N1)CN)C2=CC=CC=C2 provides a concise description of the molecular connectivity and bonding pattern.
The three-dimensional structure of the molecule can be analyzed through its conformational properties, with the phenyl ring capable of rotating around the carbon-carbon bond connecting it to the pyrazole ring. The aminomethyl substituent introduces additional flexibility through rotation around the carbon-carbon bond linking the methyl group to the pyrazole ring. The International Chemical Identifier string InChI=1S/C11H13N3/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 provides detailed connectivity information including hydrogen atom placement and bonding relationships. The InChI Key QUPQCDFVZUNOJX-UHFFFAOYSA-N serves as a unique hash-based identifier derived from the full InChI string.
Historical Context and Development
The development of pyrazole derivatives as a class of compounds has its roots in nineteenth-century organic chemistry, with the parent pyrazole structure first synthesized and characterized in the late 1800s. The systematic exploration of substituted pyrazoles, including compounds with phenyl and aminomethyl substituents, emerged as part of the broader investigation into heterocyclic chemistry during the twentieth century. Research into pyrazole derivatives containing methyl and phenyl substituents has been particularly active due to their potential applications in pharmaceutical chemistry and materials science. The specific compound this compound represents a more recent addition to this family, with its synthesis and characterization documented in contemporary chemical literature.
The synthesis of pyrazole derivatives has historically involved condensation reactions between hydrazine derivatives and carbonyl compounds, followed by cyclization to form the five-membered ring structure. Modern synthetic approaches have expanded to include multicomponent reactions and one-pot synthetic strategies that allow for the efficient preparation of substituted pyrazoles. The development of this compound specifically has benefited from advances in synthetic methodology that enable the selective introduction of different substituents at specific positions of the pyrazole ring. Contemporary research has focused on developing efficient synthetic routes that minimize the number of synthetic steps while maximizing yield and purity.
The historical progression of pyrazole chemistry has been marked by increasing sophistication in both synthetic methods and analytical techniques. Early investigations relied primarily on classical organic synthesis and characterization methods, while modern research employs advanced spectroscopic techniques including Nuclear Magnetic Resonance spectroscopy, mass spectrometry, and X-ray crystallography for detailed structural analysis. The availability of computational chemistry tools has further enhanced the understanding of pyrazole derivatives by providing insights into their electronic structure, conformational preferences, and reactivity patterns.
Position within Heterocyclic Chemistry
This compound occupies a significant position within the broader field of heterocyclic chemistry as a representative example of nitrogen-containing five-membered ring systems. The pyrazole ring system represents one of the fundamental building blocks in heterocyclic chemistry, alongside other important five-membered heterocycles such as pyrrole, imidazole, and thiazole. The presence of two nitrogen atoms in adjacent positions distinguishes pyrazoles from other five-membered heterocycles and contributes to their unique chemical and physical properties. The specific substitution pattern found in this compound demonstrates the versatility of the pyrazole scaffold for structural modification and functional group introduction.
The compound's classification as a substituted pyrazole places it within a large family of compounds that have found applications across diverse areas of chemistry and biochemistry. Pyrazole derivatives are recognized for their roles as building blocks in medicinal chemistry, where they serve as pharmacophores in drug development. The structural features of this compound, including the phenyl ring and aminomethyl group, provide multiple sites for potential biological interactions and chemical modifications. The compound's position within heterocyclic chemistry is further enhanced by its potential as an intermediate in the synthesis of more complex heterocyclic systems and as a starting material for the preparation of pyrazole-containing natural product analogs.
The relationship between this compound and other pyrazole derivatives can be understood through systematic structure-activity relationship studies that examine how different substituents affect chemical and biological properties. Related compounds such as (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol share structural similarities but differ in their functional groups, providing insights into the effects of specific substitutions on molecular behavior. The compound's three nitrogen atoms and extended aromatic system position it as a potential ligand for coordination chemistry applications, where it could serve as a chelating agent or bridging ligand in metal complex formation. This versatility underscores the compound's importance within the broader context of heterocyclic chemistry and its potential for future research and development.
Properties
IUPAC Name |
(1-methyl-5-phenylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPQCDFVZUNOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594549 | |
| Record name | 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-12-2 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of β-Diketones with Phenylhydrazine
A common approach starts with the condensation of a β-diketone derivative (e.g., 1-acetoacetyl-4-protected piperazine or related compounds) with phenylhydrazine to form the pyrazole ring. This step is typically carried out in refluxing organic solvents such as ethanol or fatty alcohols (C12-C18) with water-retaining agents like anhydrous sodium sulfate to drive the reaction to completion.
Cyclization Using Condensation Reagents
The cyclization to form the pyrazole ring can be facilitated by condensation reagents such as Lawesson's reagent, Davy reagent, Belleau reagent, or Japanese reagent. These reagents promote ring closure without the use of highly toxic agents like phosphorus oxychloride or tetraphosphorus decasulfide, which are avoided due to safety and environmental concerns.
Avoidance of Toxic Solvents and Reagents
Recent patented processes emphasize replacing pyridine and phosphorus oxychloride with less toxic alternatives to improve industrial applicability and environmental safety. For example, Lawesson's reagent is preferred for cyclization due to its milder toxicity profile and better yields.
Purification and Isolation
The final product is typically isolated by filtration, washing with solvents such as toluene or methylene chloride, and drying under controlled temperature (40-45°C) for extended periods (15-20 hours) to obtain pure (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine or its salts.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Condensation | β-Diketone + Phenylhydrazine, reflux in fatty alcohol, water-retaining agent (Na2SO4) | Formation of pyrazole intermediate |
| 2 | Cyclization | Lawesson's reagent or Belleau reagent, THF, 40-60°C, organic base (pyridine/triethylamine) | Pyrazole ring closure, avoids toxic reagents |
| 3 | Deprotection | Saturated HCl/ethyl acetate, room temp, overnight | Removal of protecting groups |
| 4 | Catalytic hydrogenation | Pd/C catalyst, ethanol, pressure hydrogenation | Reduction to methylamine derivative |
| 5 | Purification | Filtration, washing (toluene, methylene chloride), drying at 40-45°C | Isolation of pure product |
Research Findings and Industrial Relevance
- The use of Lawesson's reagent for cyclization improves yield and purity compared to traditional phosphorus oxychloride methods, which are time-consuming and produce lower purity products.
- Avoiding pyridine as a solvent reduces toxicity and environmental impact, making the process more suitable for large-scale pharmaceutical manufacturing.
- The described methods achieve high yields (80-90%) and minimize industrial waste, aligning with green chemistry principles.
- The process is scalable and has been patented, indicating its industrial viability.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical data for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine and related pyrazole derivatives:
Key Observations:
- The introduction of a pyridinyl group (e.g., in N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) increases polarity and may improve binding affinity in medicinal chemistry applications . The methoxy substituent in 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine introduces electron-donating effects, altering electronic properties compared to phenyl derivatives .
Molecular Weight Trends :
Biological Activity
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its unique structural features. This compound, characterized by a methyl group on the nitrogen atom and a phenyl group at the 5-position of the pyrazole ring, suggests potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of both aromatic and aliphatic functional groups, which may interact with various biological targets.
Anticancer Activity
Recent advancements have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Notable findings include:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline | Hep-2 | 3.25 | |
| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |
These studies suggest that this compound may possess similar anticancer properties, although direct data is still needed.
The mechanism of action for pyrazole derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. The presence of the aminomethyl group in this compound allows for potential hydrogen bonding with active site residues, enhancing its binding affinity and selectivity towards these targets.
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound generally involves multi-step reactions that allow for structural modifications to enhance biological activity. Understanding the SAR is crucial for optimizing its pharmacological properties.
Synthesis Overview
A typical synthetic route may involve:
- Formation of the pyrazole ring through condensation reactions.
- Methylation at the nitrogen atom.
- Introduction of the phenyl group via electrophilic aromatic substitution.
Case Studies
Several studies have explored related pyrazole derivatives with promising results:
Case Study 1: Cytotoxicity Evaluation
A study evaluated various pyrazole derivatives for their cytotoxicity against cancer cell lines using the MTT assay. Compounds derived from similar structures exhibited significant inhibition rates, suggesting that modifications could yield potent anticancer agents.
Case Study 2: Antimicrobial Screening
Another investigation screened a series of pyrazole derivatives against common bacterial strains. Although specific data on this compound was not available, related compounds demonstrated varying degrees of antimicrobial activity.
Q & A
Q. What unexplored applications exist for this compound in materials science?
- Methodology : Screen for metal-organic framework (MOF) synthesis via coordination with Cu²⁺/Zn²⁺. Pyrazole amines’ chelation capacity (e.g., bond angles ~109°) suggests potential for porous materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
